molecular formula C21H25ClN2O3S B11235963 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide

Cat. No.: B11235963
M. Wt: 421.0 g/mol
InChI Key: MAUDOKHAMGRWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with chlorine and methyl groups.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a suitable amine or amide reagent.

    Attachment of the aromatic rings: The aromatic rings with chlorine and methyl substituents are introduced through substitution reactions, often using reagents like chlorobenzene and toluene derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar compounds to 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE include other piperidine derivatives, sulfonyl compounds, and carboxamides. Some examples are:

  • N-(2-Chlorophenyl)-N’-(3-methylphenyl)piperidine-3-carboxamide
  • 1-[(2-Chlorophenyl)methanesulfonyl]piperidine-3-carboxamide
  • N-[(3-Methylphenyl)methyl]piperidine-3-carboxamide

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(3-METHYLPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-16-6-4-7-17(12-16)13-23-21(25)18-9-5-11-24(14-18)28(26,27)15-19-8-2-3-10-20(19)22/h2-4,6-8,10,12,18H,5,9,11,13-15H2,1H3,(H,23,25)

InChI Key

MAUDOKHAMGRWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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